molecular formula C26H22N2O5S B11128930 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128930
M. Wt: 474.5 g/mol
InChI Key: BREPUYJROJMVCA-LNVKXUELSA-N
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Description

The compound “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic molecule that features a diverse array of functional groups. These include hydroxyl, benzofuran, phenyl, thiazole, and pyrrolone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, each targeting the formation of specific functional groups and the assembly of the molecular framework. Typical synthetic routes might include:

    Formation of the Benzofuran Moiety: This could be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Construction of the Thiazole Ring: This might involve the condensation of α-haloketones with thioamides.

    Assembly of the Pyrrolone Core: This could be synthesized via cyclization reactions involving amides and α,β-unsaturated carbonyl compounds.

    Final Coupling Steps: The various fragments would be coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions might include the use of Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural complexity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(methoxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” might confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-prop-2-enoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O5S/c1-3-11-32-19-7-4-16(5-8-19)22-21(24(30)25(31)28(22)26-27-10-12-34-26)23(29)17-6-9-20-18(14-17)13-15(2)33-20/h3-10,12,14-15,22,29H,1,11,13H2,2H3/b23-21-

InChI Key

BREPUYJROJMVCA-LNVKXUELSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)OCC=C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)OCC=C)O

Origin of Product

United States

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